

Application Notes and Protocols for the Gildeuretinol (ALK-001) SAGA Clinical Trial

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Compound of Interest		
Compound Name:	GA001	
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Topic: Gildeuretinol (ALK-001) Clinical Trial Phase II/III Experimental Design for Geographic Atrophy

For: Researchers, scientists, and drug development professionals.

Application Notes

The SAGA study was a pivotal Phase 2/3 clinical trial designed to evaluate the efficacy and safety of the oral investigational drug, gildeuretinol (formerly ALK-001), for the treatment of Geographic Atrophy (GA) secondary to age-related macular degeneration (AMD).[1][2][3][4][5] [6][7][8] Gildeuretinol is a novel, deuterated form of vitamin A designed to reduce the formation of toxic vitamin A dimers, which are implicated in the pathophysiology of retinal diseases like Stargardt disease and GA.[7][9][10][11] This document provides a detailed overview of the experimental design, protocols, and key findings of the SAGA trial, offering valuable insights for researchers in the field of ophthalmology and drug development.

Study Rationale

Geographic Atrophy is an advanced form of dry AMD characterized by the progressive and irreversible loss of retinal pigment epithelium (RPE) cells, photoreceptors, and choriocapillaris, leading to severe vision loss. A key pathological feature of GA is the accumulation of lipofuscin in the RPE, a byproduct of the visual cycle. Vitamin A dimers are a major component of lipofuscin and are believed to be toxic to retinal cells. Gildeuretinol is hypothesized to slow the



rate of vitamin A dimerization, thereby reducing retinal toxicity and slowing the progression of GA.[12]

Trial Design and Objectives

The SAGA trial was a multicenter, double-masked, randomized, placebo-controlled study with a 24-month treatment period.[2][3][4][5][6] The primary objective was to assess the efficacy of gildeuretinol in slowing the progression of GA as measured by the growth rate of GA lesions.[2] [3][4][5][6] Secondary objectives included the evaluation of the drug's effect on visual function, its safety profile, and its pharmacokinetics.[2][3][4][5]

Key Trial Parameters:

- Investigational Drug: Gildeuretinol acetate (ALK-001)
- Control: Placebo
- Dosage: Oral, once-daily capsules[12]
- Patient Population: Patients aged 60 and older with GA secondary to AMD in at least one eye.[2]
- Sample Size: 198 participants were enrolled in the study.[4][5][6][7]
- Randomization: Patients were randomized to receive either gildeuretinol or placebo.

Quantitative Data Summary

The following tables summarize the key quantitative data from the SAGA clinical trial.

Table 1: Patient Demographics and Baseline

Characteristics

Characteristic	Gildeuretinol (n=135)	Placebo (n=63)
Mean Age (years)	78.4	78.4
Gender (% Female)	68%	68%



Note: More detailed baseline characteristics were not publicly available in the reviewed sources.

Table 2: Efficacy Outcomes at 24 Months

Endpoint	Gildeuretinol	Placebo	Treatment Effect	p-value
Primary Endpoint				
Mean GA Lesion Growth Rate (mm²/year)	-	-	Reduction of 0.25 mm²/year	0.07[4][5]
Key Secondary Endpoint				
Change in Low Luminance Visual Acuity (LLVA) (letters)	-	-	4.4 fewer letters lost	0.031[6]
Other Efficacy Measures				
GA Lesion Growth Rate from 6 to 24 months	-	-	15.3% reduction	0.047[6]

Table 3: Safety and Tolerability

Adverse Event	Gildeuretinol	Placebo
Choroidal Neovascularization (CNV) or wet AMD (in at-risk participants)	11%	44%

Note: Gildeuretinol demonstrated a favorable safety profile, with most treatment-emergent adverse events being mild to moderate.[2]



Experimental Protocols

Protocol 1: Measurement of Geographic Atrophy Progression using Fundus Autofluorescence (FAF)

Objective: To quantify the change in the area of Geographic Atrophy over the 24-month study period.

Methodology:

- Image Acquisition:
 - FAF images are acquired using a confocal scanning laser ophthalmoscope (cSLO) or a specialized fundus camera.[13][14]
 - The patient's pupils are dilated to at least 6mm to ensure optimal image quality.[15]
 - The cSLO typically uses a blue excitation light (e.g., 488 nm) and a barrier filter to detect the emitted autofluorescence (e.g., 500-700 nm).[13]
 - Multiple images may be captured and averaged to improve the signal-to-noise ratio.
- Image Analysis:
 - The area of GA is identified as a region of well-demarcated hypo-autofluorescence, indicating the absence of RPE cells and their associated lipofuscin.
 - Specialized software is used to manually or semi-automatically delineate the boundaries of the GA lesions at baseline and at each follow-up visit.
 - The software calculates the area of the GA lesion in square millimeters.
- Data Calculation:
 - The GA lesion growth rate is calculated as the change in the lesion area from baseline to the 24-month follow-up, annualized in mm²/year.



Protocol 2: Assessment of Low Luminance Visual Acuity (LLVA)

Objective: To measure changes in visual function under low-light conditions, which is often affected in patients with GA.

Methodology:

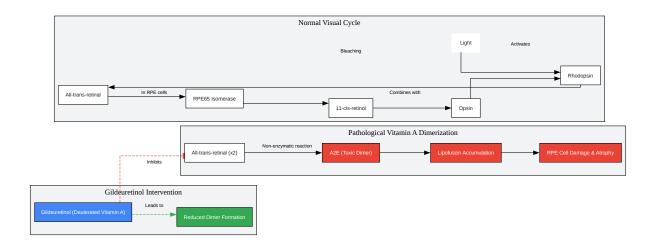
- Equipment:
 - Standard Early Treatment Diabetic Retinopathy Study (ETDRS) charts.[16]
 - A 2.0 log unit neutral density filter.[16][17][18]
 - A retro-illuminated ETDRS chart with standardized luminance.
- Procedure:
 - The patient is positioned at a standard distance from the ETDRS chart (typically 4 meters).
 - The non-tested eye is occluded.
 - LLVA is assessed before best-corrected visual acuity (BCVA) to minimize letter memorization.[19]
 - The 2.0 log unit neutral density filter is placed in front of the patient's best correction for the eye being tested.[16] This reduces the chart luminance by approximately 100-fold.
 - The patient is instructed to read the letters on the chart, starting from the top and proceeding to the smallest line they can see.
 - The number of correctly identified letters is recorded as the LLVA score. No formal dark adaptation period is required.[17][18]
- Data Calculation:
 - The change in LLVA is calculated as the difference between the LLVA score at baseline and the score at the 24-month follow-up.



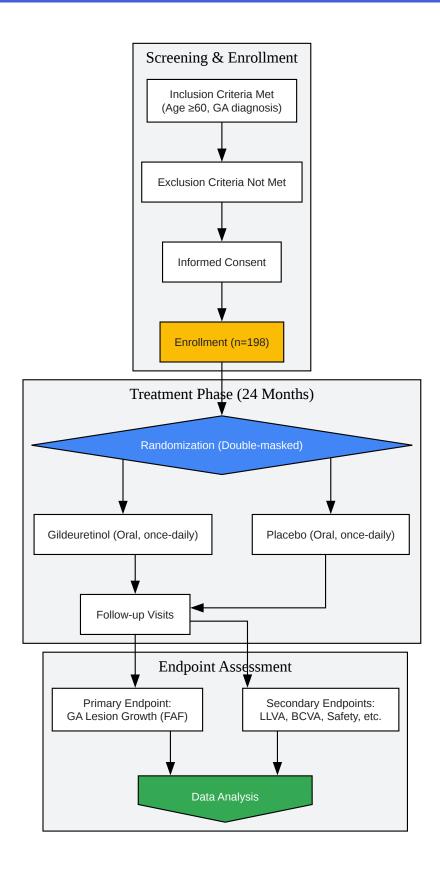


Visualizations









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